molecular formula C27H29N3O3 B2630776 Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate CAS No. 1325689-81-3

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate

Cat. No.: B2630776
CAS No.: 1325689-81-3
M. Wt: 443.547
InChI Key: NLECIGPPXIRUTP-UHFFFAOYSA-N
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Description

Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects . The specific compound you mentioned, Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate, is likely to have similar properties, but without specific studies or data, it’s hard to say for certain.

Scientific Research Applications

Synthesis and Structural Analysis

  • Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate and related compounds are often studied for their synthesis and structural characteristics. X-ray diffraction studies have been conducted to understand the absolute configurations and geometrical structures of similar compounds, aiding in the development of more effective derivatives (Peeters, Blaton, & De Ranter, 1994).

Medicinal Chemistry and Drug Development

  • Compounds similar to this compound have been used in medicinal chemistry, particularly in the development of inhibitors targeting specific enzymes or receptors in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
  • Piperidine derivatives have been evaluated for their potential as inhibitors in various biological processes, such as membrane-bound phospholipase A2 inhibition, which is significant for addressing cardiovascular diseases (Oinuma et al., 1991).

Antimicrobial and Antifungal Applications

Potential in Treating Tuberculosis

  • Specific analogues of this compound have been studied for their activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Jeankumar et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

  • Piperidine derivatives are also being explored for their anti-angiogenic properties and DNA cleavage abilities, which are critical in the development of novel anticancer therapies (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system it interacts with. Phenylpiperidines have been associated with a variety of effects on the central nervous system , but without more specific information, it’s hard to say what the mechanism of action of this particular compound might be.

Properties

IUPAC Name

phenyl 4-[(benzhydrylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-26(29-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-20-21-16-18-30(19-17-21)27(32)33-24-14-8-3-9-15-24/h1-15,21,25H,16-20H2,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLECIGPPXIRUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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